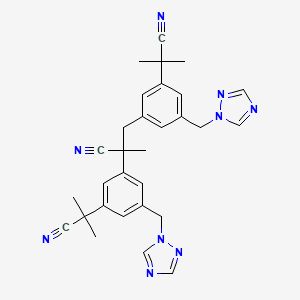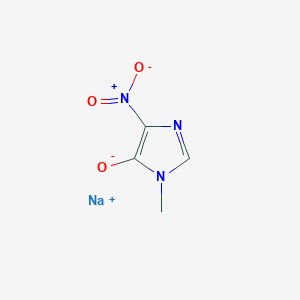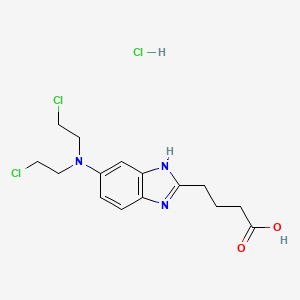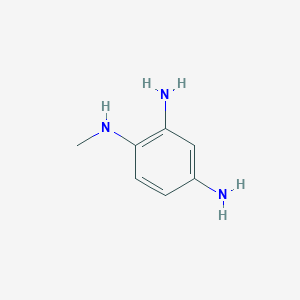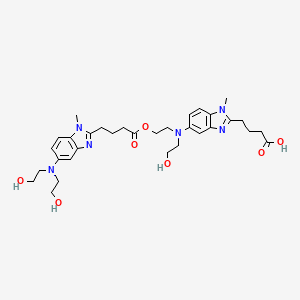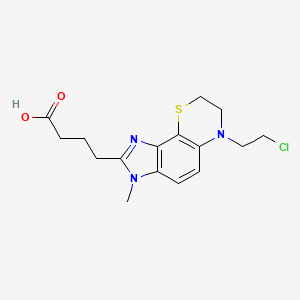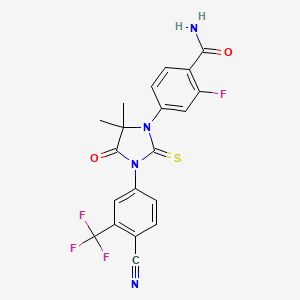
N-Desmethyl-Enzalutamid
Übersicht
Beschreibung
Diese Verbindung spielt eine entscheidende Rolle in der Pharmakodynamik von Enzalutamid und trägt maßgeblich zu seinen klinischen Wirkungen bei .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Desmethyl-MDV 3100 beinhaltet die Demethylierung von Enzalutamid. Dieser Prozess verwendet in der Regel Cytochrom-P450-Enzyme, insbesondere CYP2C8 und CYP3A4, die die Demethylierungsreaktion katalysieren . Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und kontrollierte Temperatureinstellungen, um eine optimale Enzymaktivität zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von N-Desmethyl-MDV 3100 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Bioreaktoren, um die enzymatischen Reaktionen zu ermöglichen und eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann mittels chromatographischer Techniken gereinigt und für die weitere Verwendung kristallisiert .
Wissenschaftliche Forschungsanwendungen
N-Desmethyl-MDV 3100 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
N-Desmethyl-MDV 3100 entfaltet seine Wirkung durch die Hemmung des Androgenrezeptors. Es bindet mit hoher Affinität an den Rezeptor und verhindert so die Bindung von Androgenen wie Testosteron. Diese Hemmung blockiert die Aktivierung und die nukleäre Translokation des Rezeptors und verhindert so die Transkription von androgen-sensitiven Genen . Die Verbindung interferiert auch mit der DNA-Bindung des Androgenrezeptors und hemmt dessen Aktivität weiter .
Wirkmechanismus
Target of Action
N-desmethyl enzalutamide is the active metabolite of enzalutamide . Its primary target is the androgen receptor (AR) . The AR plays a crucial role in the development and progression of prostate cancer .
Mode of Action
N-desmethyl enzalutamide acts as an androgen receptor signaling inhibitor . It competitively inhibits the binding of androgens to the AR, preventing AR nuclear translocation, and inhibiting AR-mediated transcription of tumor genes . This results in cellular apoptosis and decreased prostate tumor volume .
Biochemical Pathways
The action of N-desmethyl enzalutamide affects the androgen receptor signaling pathway . By inhibiting the AR, it disrupts the normal function of the AR pathway, which is essential for prostate cancer cell growth and survival .
Pharmacokinetics
N-desmethyl enzalutamide is primarily eliminated by hepatic metabolism . It is formed from enzalutamide in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4 . Renal excretion is an insignificant elimination pathway for N-desmethyl enzalutamide . It has a longer terminal half-life than enzalutamide (7.8 days versus 5.8 days) . These properties impact the bioavailability and efficacy of the compound.
Result of Action
The inhibition of the AR by N-desmethyl enzalutamide leads to decreased prostate tumor volume . This is achieved through the induction of cellular apoptosis, a process of programmed cell death .
Action Environment
The action of N-desmethyl enzalutamide can be influenced by various environmental factors. For instance, it is a moderate inducer of the cytochrome P450 enzymes CYP2C9 and CYP2C19, and a strong inducer of CYP3A4 . Therefore, coadministration with other drugs that interact with these enzymes, including CYP3A4, can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
N-desmethyl Enzalutamide interacts with various enzymes and proteins. It is formed from enzalutamide in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4 . It has similar activity to that of enzalutamide and circulates at similar concentrations to those of enzalutamide at steady state .
Cellular Effects
N-desmethyl Enzalutamide has significant effects on various types of cells and cellular processes. It inhibits androgen receptor nuclear translocation, DNA binding, and coactivator mobilization, leading to cellular apoptosis and decreased prostate tumor volume .
Molecular Mechanism
N-desmethyl Enzalutamide exerts its effects at the molecular level through various mechanisms. It inhibits androgen receptor nuclear translocation, DNA binding, and coactivator mobilization . This leads to cellular apoptosis and decreased prostate tumor volume .
Temporal Effects in Laboratory Settings
N-desmethyl Enzalutamide has a longer terminal half-life than enzalutamide (7.8 days versus 5.8 days) . It achieves steady state by day 28 and accumulates 8.3-fold with once-daily dosing .
Dosage Effects in Animal Models
In rats, N-desmethyl Enzalutamide showed dose-independent pharmacokinetics at intravenous and oral doses of 0.5–5 mg/kg
Metabolic Pathways
N-desmethyl Enzalutamide is primarily metabolized by CYP3A4 and CYP2C8 . It is primarily eliminated by hepatic metabolism, while renal excretion is an insignificant elimination pathway for N-desmethyl Enzalutamide .
Transport and Distribution
N-desmethyl Enzalutamide is distributed primarily in 10 tissues (brain, liver, kidneys, testis, heart, spleen, lungs, gut, muscle, and adipose) and tissue-to-plasma ratios of N-desmethyl Enzalutamide ranged from 0.406 (brain) to 10.2 (adipose tissue) .
Subcellular Localization
Given its role as an androgen receptor inhibitor, it is likely to be found in the nucleus where it can exert its effects on androgen receptor signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-desmethyl MDV 3100 involves the demethylation of Enzalutamide. This process typically employs cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, which catalyze the demethylation reaction . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and controlled temperature settings to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of N-desmethyl MDV 3100 follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reactions, ensuring high yield and purity of the final product. The compound is then purified using chromatographic techniques and crystallized for further use .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Desmethyl-MDV 3100 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können an den aromatischen Ringen auftreten und zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Bedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die gewünschten Reaktionswege zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Metaboliten sowie substituierte Derivate, die die Grundstruktur von N-Desmethyl-MDV 3100 beibehalten .
Vergleich Mit ähnlichen Verbindungen
N-Desmethyl-MDV 3100 ist aufgrund seiner hohen Potenz und seiner spezifischen Wirkung auf den Androgenrezeptor einzigartig. Ähnliche Verbindungen umfassen:
Apalutamid: Eine ähnliche Verbindung mit einer anderen chemischen Struktur, aber einem ähnlichen Wirkmechanismus.
N-Desmethyl-MDV 3100 zeichnet sich durch seine höhere Potenz und Wirksamkeit bei der Hemmung der Androgenrezeptoraktivität aus, was es zu einer wertvollen Verbindung bei der Behandlung von kastrationsresistentem Prostatakarzinom macht .
Eigenschaften
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFOGZGIBIQRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111408 | |
| Record name | N-Desmethylenzalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242137-16-1 | |
| Record name | 4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242137-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desmethylenzalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Q1: How does N-desmethyl enzalutamide interact with its target and what are the downstream effects?
A1: N-desmethyl enzalutamide, like its parent compound enzalutamide, acts as an androgen receptor inhibitor. Both molecules bind to the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone [, , ]. This inhibition disrupts downstream signaling pathways crucial for prostate cancer cell growth and survival.
Q2: What is the pharmacokinetic/pharmacodynamic (PK/PD) profile of N-desmethyl enzalutamide?
A2: N-desmethyl enzalutamide exhibits its own distinct pharmacokinetic profile. Research suggests it possesses clinically relevant anti-androgen capacities comparable to enzalutamide []. Studies have explored the relationship between its exposure levels and treatment response in patients with metastatic castration-resistant prostate cancer (mCRPC) [, ]. Further research has investigated the pharmacokinetic/pharmacodynamic relationship of enzalutamide and N-desmethyl enzalutamide in mCRPC patients [, ].
Q3: How does the structure of N-desmethyl enzalutamide relate to its activity?
A3: While specific structure-activity relationship (SAR) data for N-desmethyl enzalutamide might require further investigation, it's known that its structure closely resembles enzalutamide. The primary difference lies in the absence of a methyl group. This minor structural modification contributes to the distinct pharmacological profile of N-desmethyl enzalutamide compared to enzalutamide, influencing its potency, selectivity, and overall activity [].
Q4: What analytical methods are employed to study N-desmethyl enzalutamide?
A4: Several analytical methods have been developed and validated for the quantification of enzalutamide and N-desmethyl enzalutamide in biological samples. These include:
- HPLC-UV: This method, utilizing high performance liquid chromatography with ultraviolet detection, offers a simple and effective approach for quantifying both compounds in plasma from patients with mCRPC [, ].
- LC-MS/MS: This highly sensitive and specific method, employing liquid chromatography coupled with tandem mass spectrometry, allows for the simultaneous measurement of enzalutamide, N-desmethyl enzalutamide, and other metabolites in various biological matrices, including human plasma and animal tissues [, , ].
Q5: What is known about the potential for drug-drug interactions with N-desmethyl enzalutamide?
A5: Research suggests that both enzalutamide and N-desmethyl enzalutamide can interact with drug-metabolizing enzymes and transporters. Enzalutamide, for instance, can induce CYP3A4, a key enzyme involved in drug metabolism, potentially decreasing the levels of co-administered drugs metabolized by this enzyme [, ]. N-desmethyl enzalutamide, on the other hand, exhibits a stronger inhibitory effect on drug transporters like P-glycoprotein (P-gp), potentially increasing the exposure to co-administered drugs that are substrates of these transporters [, ]. This emphasizes the need for careful consideration of potential drug interactions in patients receiving enzalutamide therapy.
Q6: How does N-desmethyl enzalutamide distribute in the body?
A7: While N-desmethyl enzalutamide's distribution properties haven't been extensively studied in humans, research in mice provides valuable insights. Studies using LC-MS/MS determined the brain-to-plasma concentration ratios in mice, indicating that N-desmethyl enzalutamide achieves a higher concentration in the brain compared to enzalutamide []. This finding suggests that N-desmethyl enzalutamide may effectively penetrate the blood-brain barrier, highlighting its potential for targeting tumors in the central nervous system.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)

![2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid](/img/structure/B601013.png)

